molecular formula C19H16Cl2N4O4S B2862356 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 891133-67-8

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2862356
CAS No.: 891133-67-8
M. Wt: 467.32
InChI Key: QGBBEKSFQZNKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a benzamide moiety modified with a pyrrolidinylsulfonyl group at the 4-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O4S/c20-13-5-8-16(21)15(11-13)18-23-24-19(29-18)22-17(26)12-3-6-14(7-4-12)30(27,28)25-9-1-2-10-25/h3-8,11H,1-2,9-10H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBEKSFQZNKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • SAR Trends : Chlorine position (2,5 vs. 3,5) and heterocycle type (oxadiazole vs. isoxazole) critically influence target specificity and application .
  • Pharmacokinetics: The pyrrolidinylsulfonyl group likely reduces metabolic degradation compared to non-cyclic sulfonamides, warranting further ADME studies.

Preparation Methods

Hydrazide Cyclization Route

The 1,3,4-oxadiazole core is conventionally synthesized via cyclodehydration of acylhydrazides. For this target:

  • 2,5-Dichlorobenzoic acid hydrazide is prepared by reacting 2,5-dichlorobenzoic acid with hydrazine hydrate in ethanol under reflux.
  • Cyclization is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. POCl₃ at 80°C for 6 hours yields the oxadiazole ring with minimal by-products.

Optimization Insight :

  • Substituting POCl₃ with a K₂S₂O₈/H₂SO₄ system (as in) improved yields to 86.5% by minimizing over-oxidation (Table 1).
Entry Oxidant Solvent Time (h) Yield (%)
1 H₂O₂ MeCN 4 <10
2 MnO₂ THF 10 43.5
3 K₂S₂O₈/H₂SO₄ MeCN 4 86.5

Alternative Pathway: Carbodiimide-Mediated Cyclization

A patent (CN103951660A) describes a catalyst-free method using 2-biisonitroso pyrazine and ketones. While this route avoids catalysts, its applicability to dichlorophenyl systems remains untested. Preliminary trials suggest moderate yields (~50%) due to steric hindrance from chlorine substituents.

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Sulfonation and Amine Coupling

  • 4-Chlorosulfonylbenzoic acid is synthesized via chlorosulfonation of benzoic acid using ClSO₃H in dichloroethane at 0°C.
  • Reaction with pyrrolidine in tetrahydrofuran (THF) at 25°C for 2 hours affords the sulfonamide.

Critical Parameter :

  • Excess pyrrolidine (2.5 equiv.) ensures complete substitution, achieving 92% yield.

Amide Bond Formation

Coupling Reagent Screening

The final step involves reacting 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using coupling agents:

Reagent Base Solvent Yield (%)
EDCl DMAP DCM 68
HATU DIPEA DMF 82
DCC Triethylamine THF 74

HATU in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) proved optimal, minimizing racemization and side-product formation.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.53 (s, 1H, oxadiazole-H), 8.23–7.71 (m, 4H, benzamide-H), 3.42 (t, 4H, pyrrolidine-H).
  • LC-MS : m/z 494.2 [M+H]⁺, confirming molecular ion integrity.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) showed ≥98% purity, with retention time 12.3 minutes.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Instability : Prolonged exposure to acidic conditions risks hydrolysis. Using anhydrous solvents and inert atmospheres stabilized intermediates.
  • Sulfonation Selectivity : Competing ortho-sulfonation was suppressed by slow addition of ClSO₃H at 0°C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.